Superior Real-World Overall Survival for Lonsurf Monotherapy vs. Regorafenib Monotherapy in mCRC
In a nationwide population-based study from Taiwan (N=3,129), Lonsurf (TAS-102) monotherapy demonstrated a statistically significant and clinically meaningful overall survival (OS) benefit compared to regorafenib monotherapy in patients with refractory mCRC [1]. The median OS for Lonsurf was 7.5 months, exceeding that of regorafenib by 1.0 month. This real-world data provides a key differentiator for procurement decisions where overall survival is the primary metric.
| Evidence Dimension | Median Overall Survival (OS) |
|---|---|
| Target Compound Data | 7.5 months |
| Comparator Or Baseline | Regorafenib: 6.5 months |
| Quantified Difference | 1.0 month longer OS (p=0.001) |
| Conditions | Real-world, nationwide population-based study (N=2,608 regorafenib; N=521 Lonsurf) in mCRC patients, 2016-2019, Taiwan. |
Why This Matters
For procurement in healthcare systems managing mCRC, this direct comparison provides high-confidence evidence for prioritizing Lonsurf over regorafenib based on a survival advantage, especially when monotherapy is the intended use.
- [1] Wu YC, et al. Effectiveness and Safety of Regorafenib and TAS-102 in Patients with Metastatic Colorectal Cancer: A Nationwide Population-Based Study in Taiwan. Cancer Res Treat. 2025;57(3):830-839. View Source
